

# Quantitative Analysis of Caspase Activation by Pro-Apoptotic Peptides: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Pro-apoptotic peptides, both naturally derived and synthetic, have emerged as promising therapeutic agents due to their ability to selectively induce apoptosis in cancer cells, often by directly or indirectly activating the caspase cascade. This document provides detailed application notes and protocols for the quantitative analysis of caspase activation induced by pro-apoptotic peptides, aimed at researchers, scientists, and professionals in drug development.

## Signaling Pathways of Pro-Apoptotic Peptide-Induced Caspase Activation

Pro-apoptotic peptides can trigger caspase activation through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic peptides, such as



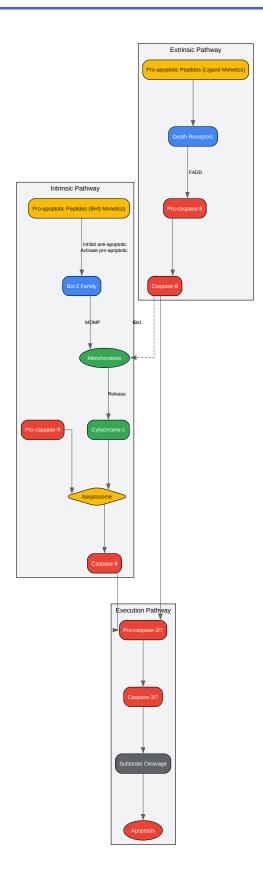
### Methodological & Application

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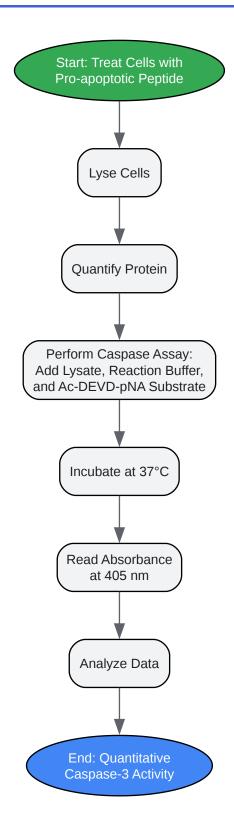
those derived from the Bcl-2 family proteins (e.g., Bax, Puma, Noxa), play a crucial role here. They can either directly activate pro-apoptotic proteins like Bax and Bak or inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, activating caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases like caspase-3 and -7.

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. Some pro-apoptotic peptides can mimic these death ligands. This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, or cleave Bid into tBid, which then activates the intrinsic pathway.

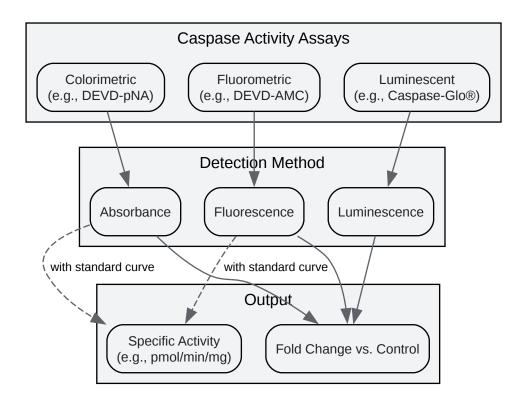












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